(R)-1-methanesulfonyl-2-methyl-piperazine
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications might also be discussed here.
Synthesis Analysis
This section would detail how the compound is synthesized. It would include the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
Here, the focus would be on the compound’s molecular structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This section would explore the compound’s reactivity. It would detail how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its spectral properties might also be discussed.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through nucleophilic substitution, exemplified in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine. This process involves reacting 1-benzhydryl-piperazine with methyl sulfonyl chloride and characterizing the product using spectroscopic techniques (Naveen et al., 2007).
Crystal Structure Investigations : X-ray crystallography has been utilized to investigate the structure of synthesized compounds like 1-benzhydryl-4-methanesulfonyl-piperazine, revealing important details like the chair conformation of the piperazine ring and the geometry around sulfur atoms (Naveen et al., 2007).
Chemical Reactions and Properties
Sulfomethylation Reactions : Research on the sulfomethylation of piperazine has been conducted, focusing on how various pH values affect the introduction of methanesulfonate groups into different structures (van Westrenen & Sherry, 1992).
Effect on Circular Dichroism Spectra : The impact of methanesulfonic acid on the circular dichroism spectra of polyamides derived from piperazine has been studied to understand the correlation between optical properties and conformational properties of these polymers (Montaudo & Overberger, 1973).
Application in Polymer Science
Synthesis of Hyperbranched Polymers : The use of 1-(2-aminoethyl)piperazine in the polyaddition to divinyl sulfone has been explored, leading to the formation of hyperbranched polysulfone-amine with multi-amino groups. This method offers a novel strategy for creating hyperbranched polymers from available monomers (Yan & Gao, 2000).
Flame Retardant Application on Cotton Fabric : Piperazine-phosphonates have been investigated as flame retardants on cotton fabric, examining their thermal decomposition and potential for improving fire safety (Nguyen et al., 2014).
Medicinal Chemistry and Pharmacology
Design and Synthesis of Ligands : Research has been conducted on the synthesis and structural and pharmacological characterization of piperazine analogues of specific small-molecule agonists, contributing to the understanding of receptor-ligand interactions in medicinal chemistry (Mutulis et al., 2004).
Asymmetric Synthesis in Drug Development : Asymmetric synthesis of benzhydrylpiperazine derivatives, highlighting the importance of stereochemistry in the development of potent and selective inverse agonists for specific receptors, has been a focus area in medicinal chemistry (Gao et al., 2011).
Safety And Hazards
This section would detail any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also discuss appropriate safety precautions for handling the compound.
Future Directions
Finally, this section would discuss potential future research directions. This might include potential applications, modifications to improve the compound’s properties, or areas where further study is needed.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(2R)-2-methyl-1-methylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZFGHUEAYIHLB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-methanesulfonyl-2-methyl-piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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